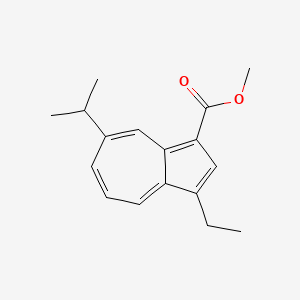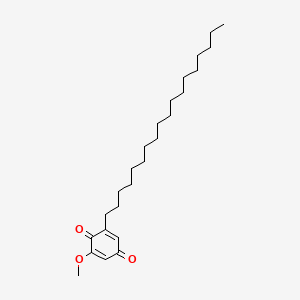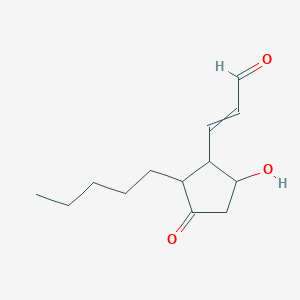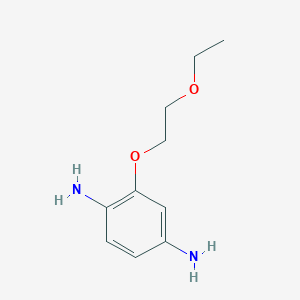![molecular formula C9H15NOSi B14331860 2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile CAS No. 102870-60-0](/img/structure/B14331860.png)
2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile is an organic compound characterized by the presence of a trimethylsilyl group and a nitrile group. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume . This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile typically involves the reaction of hexa-3,5-dienenitrile with a trimethylsilylating agent. Common trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule . The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Trimethylsilyl)oxy]propyl ester: Similar in structure but with different reactivity and applications.
Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Another compound with a trimethylsilyl group, used in different chemical reactions.
Uniqueness
2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile is unique due to its combination of a trimethylsilyl group and a nitrile group, which imparts specific reactivity and stability to the compound. This makes it valuable in various synthetic applications and research fields.
Propriétés
Numéro CAS |
102870-60-0 |
|---|---|
Formule moléculaire |
C9H15NOSi |
Poids moléculaire |
181.31 g/mol |
Nom IUPAC |
2-trimethylsilyloxyhexa-3,5-dienenitrile |
InChI |
InChI=1S/C9H15NOSi/c1-5-6-7-9(8-10)11-12(2,3)4/h5-7,9H,1H2,2-4H3 |
Clé InChI |
YVCICCVEZWDWKH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(C=CC=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)


![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)


![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)



![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
